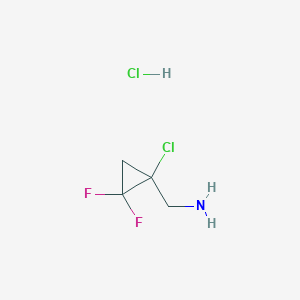

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride is a chemical compound with the molecular formula C4H6ClF2N·HCl It is known for its unique structural features, including a cyclopropyl ring substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride involves several steps One common method includes the reaction of cyclopropylmethyl ketone with dichloromethane in the presence of chlorine gasThe resulting intermediate is then treated with ammonia to form the desired amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide or alkoxide ions.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(1-Chloro-2,2-difluorocyclopropyl)methanaminehydrochloride include:

(1-Chloro-2,2-difluorocyclopropyl)methanol: This compound has a hydroxyl group instead of an amine group.

1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound features a different substitution pattern on the cyclopropyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties .

Biological Activity

1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

- Molecular Formula : C5H7ClF2N·HCl

- Molecular Weight : 197.07 g/mol

- IUPAC Name : 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride

- Canonical SMILES : ClC1(C(C1(F)F)N)C(C)(C)Cl

The biological activity of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a selective inhibitor of certain monoamine transporters, influencing the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for its potential applications in treating mood disorders and anxiety.

Pharmacological Profile

The compound has been evaluated for various pharmacological effects:

- Antidepressant Activity : In animal models, it has shown promise in reducing depressive behaviors, likely through modulation of serotonin levels.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.

- Anxiolytic Properties : The compound has demonstrated potential in reducing anxiety-like behaviors in rodent models.

Study 1: Antidepressant Effects

A study conducted on rodents administered with varying doses of 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride showed a significant decrease in immobility time in the forced swim test compared to controls. This suggests an antidepressant-like effect, correlating with increased serotonin levels in the brain.

Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and apoptosis markers. This highlights its potential as a neuroprotective agent.

Study 3: Anxiolytic Activity

Behavioral assessments in anxiety models indicated that administration of the compound resulted in reduced anxiety-like behaviors, as evidenced by increased time spent in open arms during elevated plus maze tests.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Compound A | Serotonin reuptake inhibitor | Antidepressant |

| Compound B | GABA receptor modulator | Anxiolytic |

| 1-(1-Chloro-2,2-difluorocyclopropyl)methanamine hydrochloride | Monoamine transporter inhibitor | Antidepressant, Neuroprotective |

Properties

Molecular Formula |

C4H7Cl2F2N |

|---|---|

Molecular Weight |

178.00 g/mol |

IUPAC Name |

(1-chloro-2,2-difluorocyclopropyl)methanamine;hydrochloride |

InChI |

InChI=1S/C4H6ClF2N.ClH/c5-3(2-8)1-4(3,6)7;/h1-2,8H2;1H |

InChI Key |

HAAWDKXNYQAIAX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)(CN)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.